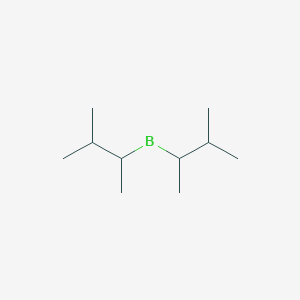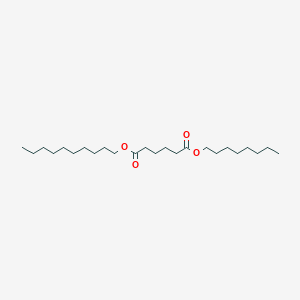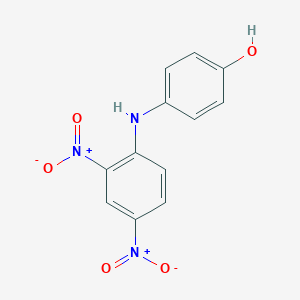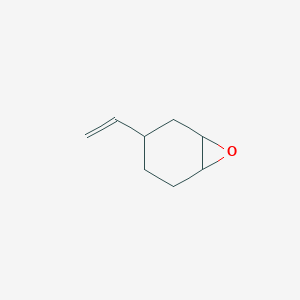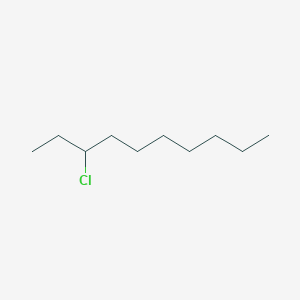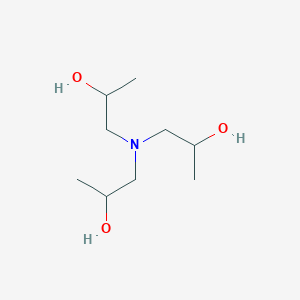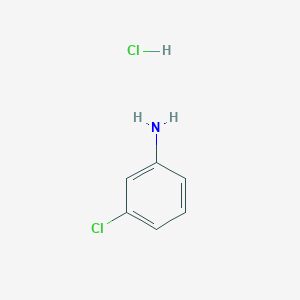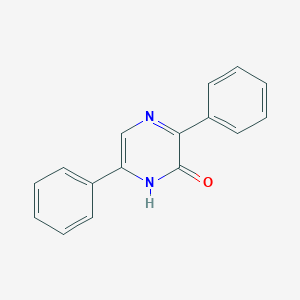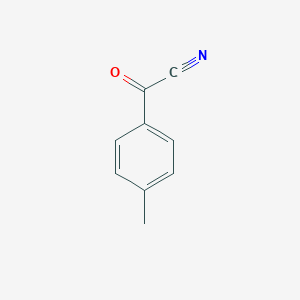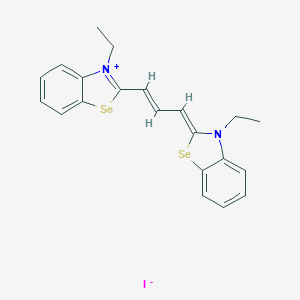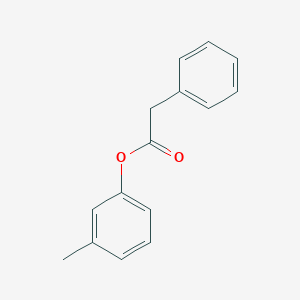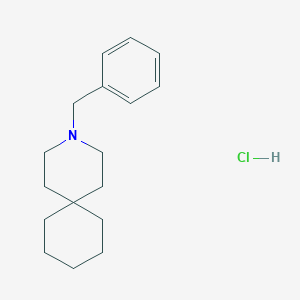
3-Benzyl-3-azaspiro(5.5)undecane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3-azaspiro(5.5)undecane hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a spirocyclic molecule that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mécanisme D'action
The mechanism of action of 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride is thought to involve its interaction with the dopamine D3 receptor. This receptor is known to play a key role in regulating the release of dopamine in the brain, and its dysfunction has been implicated in a range of neurological disorders. By acting as a selective antagonist of this receptor, 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride has the potential to modulate dopamine signaling and provide valuable insights into the underlying mechanisms of these disorders.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride can have a range of biochemical and physiological effects. These include the modulation of dopamine release and signaling, as well as the potential to affect other neurotransmitter systems. Additionally, this compound has been found to exhibit some anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of using 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for investigating the role of this receptor in various neurological disorders. Additionally, the well-established synthesis method for this compound allows for the production of high-quality samples for use in research.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its potency and selectivity may make it difficult to interpret results in certain experimental settings. Additionally, the potential for off-target effects and interactions with other neurotransmitter systems may need to be carefully considered when designing experiments.
Orientations Futures
There are numerous future directions for research on 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride. Some potential areas of focus include:
1. Further investigation into the mechanism of action of this compound, including its interactions with other neurotransmitter systems.
2. Exploration of the potential therapeutic applications of this compound in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
3. Development of new synthetic methods for producing this compound, potentially allowing for the creation of new analogs with improved properties.
4. Investigation of the potential applications of this compound in other areas of research, such as drug discovery and development.
Conclusion
In conclusion, 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride is a promising compound that has the potential to provide valuable insights into the underlying mechanisms of various neurological disorders. Its high selectivity for the dopamine D3 receptor makes it a valuable tool for investigating the role of this receptor in disease, and its well-established synthesis method allows for the production of high-quality samples for use in research. With continued investigation and exploration, this compound may hold significant promise for the development of new treatments for neurological disorders and other diseases.
Méthodes De Synthèse
The synthesis of 3-Benzyl-3-azaspiro(5.5)undecane hydrochloride involves the reaction of benzylamine with cyclohexanone in the presence of sodium hydroxide and acetic acid. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. This synthesis method has been well-established and has been used in numerous studies to produce high-quality samples of the compound for further research.
Applications De Recherche Scientifique
3-Benzyl-3-azaspiro(5.5)undecane hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of neuroscience. Studies have shown that this compound has the potential to act as a potent and selective dopamine D3 receptor antagonist, making it a valuable tool for investigating the role of this receptor in various neurological disorders.
Propriétés
Numéro CAS |
1085-84-3 |
|---|---|
Nom du produit |
3-Benzyl-3-azaspiro(5.5)undecane hydrochloride |
Formule moléculaire |
C17H26ClN |
Poids moléculaire |
279.8 g/mol |
Nom IUPAC |
3-benzyl-3-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C17H25N.ClH/c1-3-7-16(8-4-1)15-18-13-11-17(12-14-18)9-5-2-6-10-17;/h1,3-4,7-8H,2,5-6,9-15H2;1H |
Clé InChI |
CJZHVBQUTWNTNC-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCN(CC2)CC3=CC=CC=C3.Cl |
SMILES canonique |
C1CCC2(CC1)CCN(CC2)CC3=CC=CC=C3.Cl |
Autres numéros CAS |
1085-84-3 |
Synonymes |
3-benzyl-3-azaspiro[5.5]undecane hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




